(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[5,1-b][1,3]oxazine core, followed by the introduction of the dihydroisoquinoline group. Key steps include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups on the pyrazolo[5,1-b][1,3]oxazine or dihydroisoquinoline rings.
Reduction: Reduction reactions may be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions like reflux or room temperature.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. Researchers may explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Pyrazolo[5,1-b][1,3]oxazine derivatives: These compounds share the pyrazolo[5,1-b][1,3]oxazine core but differ in their substituents.
Dihydroisoquinoline derivatives: Compounds with the dihydroisoquinoline structure but varying functional groups.
Uniqueness: The combination of the pyrazolo[5,1-b][1,3]oxazine and dihydroisoquinoline moieties in a single molecule is unique, providing distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(14-10-17-19-7-3-9-21-16(14)19)18-8-6-12-4-1-2-5-13(12)11-18/h1-2,4-5,10H,3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIADWQBEUPKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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